molecular formula C9H14N3O7P B1598256 2'-Deoxycytidine-3'-monophosphate CAS No. 6220-63-9

2'-Deoxycytidine-3'-monophosphate

Cat. No.: B1598256
CAS No.: 6220-63-9
M. Wt: 307.20 g/mol
InChI Key: FVSAHFFHPOLBLL-UHFFFAOYSA-N
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Description

2’-Deoxycytidine-3’-monophosphate is a deoxynucleotide, which is one of the four monomers that make up DNA. It is a derivative of cytidine monophosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound plays a crucial role in the formation and repair of DNA, and it pairs with deoxyguanosine monophosphate in the DNA double helix .

Mechanism of Action

Target of Action

The primary targets of 2’-Deoxycytidine-3’-monophosphate (dCMP) are enzymes such as cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) . These enzymes play a crucial role in the metabolism of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .

Mode of Action

dCMP interacts with its targets, CDD and dCMP deaminase, leading to their inactivation . This interaction can result in changes in the metabolic pathways of deoxycytidine analogues, affecting their activation or inactivation . The compound’s action can be influenced by other enzymes such as deoxycytidine kinase, which is important for the metabolism of deoxycytidine analogues .

Biochemical Pathways

dCMP affects several biochemical pathways. It is involved in the metabolism of deoxycytidine analogues, which can be inactivated by CDD or dCMP deaminase . Additional metabolic pathways, such as phosphorylation, can also contribute to their activation or inactivation . The compound’s action can be influenced by the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase .

Pharmacokinetics

It is known that the compound’s action can be influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism .

Result of Action

The action of dCMP results in changes in the metabolism of deoxycytidine analogues, affecting their activation or inactivation . This can lead to changes in the therapeutic action of these analogues, which are widely used for the treatment of malignant diseases . For example, the key prerequisite of the therapeutic action of deoxycytidine analogues is their incorporation into DNA .

Action Environment

The action, efficacy, and stability of dCMP can be influenced by various environmental factors. These can include the presence of other enzymes and compounds in the cell, as well as factors related to the cell’s metabolic state . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-3’-monophosphate typically involves the phosphorylation of 2’-deoxycytidine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry under controlled conditions to ensure the selective formation of the 3’-monophosphate .

Industrial Production Methods: Industrial production of 2’-Deoxycytidine-3’-monophosphate often involves the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance the production of deoxycytidine, which is then phosphorylated to form 2’-Deoxycytidine-3’-monophosphate. This method involves the deletion of specific degradation enzymes and the overexpression of biosynthetic pathway genes to increase yield .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxycytidine-3’-monophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2’-deoxyuridine-3’-monophosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2’-Deoxycytidine-3’-monophosphate has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxyuridine-3’-monophosphate
  • 2’-Deoxyadenosine-3’-monophosphate

Comparison: 2’-Deoxycytidine-3’-monophosphate is unique in its specific pairing with deoxyguanosine monophosphate in DNA. Unlike 2’-Deoxyuridine-3’-monophosphate, which pairs with deoxyadenosine monophosphate, 2’-Deoxycytidine-3’-monophosphate maintains the cytosine-guanine pairing essential for DNA stability. Additionally, its role in DNA synthesis and repair makes it distinct from other deoxynucleotides .

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSAHFFHPOLBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390924
Record name AC1MNA3J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-63-9
Record name AC1MNA3J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Deoxycytidine-3'-monophosphate
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2'-Deoxycytidine-3'-monophosphate
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2'-Deoxycytidine-3'-monophosphate
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2'-Deoxycytidine-3'-monophosphate
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2'-Deoxycytidine-3'-monophosphate
Customer
Q & A

Q1: How do low-energy electrons (LEEs) induce single-strand breaks (SSBs) in DNA, specifically involving 2'-Deoxycytidine-3'-monophosphate (3'-dCMP)?

A1: Research suggests that LEEs, with energies between 0-3 eV, can attach to 3'-dCMP, forming a transient negative ion [, ]. This electron often localizes on the cytosine base initially. Subsequently, the excess negative charge can migrate through overlapping atomic orbitals, primarily from the C6 carbon of the cytosine base to the C3' carbon of the ribose sugar []. This charge transfer weakens the C3'-O3' bond in the DNA backbone, making it susceptible to breakage, ultimately leading to a SSB [, ]. Theoretical calculations highlight that the energy barrier for C3'-O3' bond cleavage is significantly lower than that for other bonds like C5'-O5' or the N-glycosidic bond, making it the most probable site for LEE-induced SSB [].

Q2: What role does quantum tunneling play in LEE-induced single-strand breaks in 3'-dCMP?

A2: While charge transfer is crucial for initiating SSBs, quantum tunneling becomes particularly significant at higher LEE energies (above 1 eV) []. Theoretical studies employing time-dependent calculations show that at these energies, the 3'-dCMP anion can exist in vibrationally excited states []. These excited states increase the probability of the C3'-O3' bond tunneling through the energy barrier, even without overcoming it directly, leading to bond breaking and SSB formation []. This mechanism, different from the charge-induced dissociation observed at lower energies, highlights the complex interplay of factors influencing LEE-induced DNA damage.

Q3: Can 3'-dCMP capture very low energy electrons, and what are the implications?

A3: Yes, theoretical studies using density functional theory calculations suggest that 3'-dCMP can capture electrons with near-zero energy, both in a gaseous environment and in aqueous solutions []. This capture forms a radical anion, with the excess electron density primarily residing on the cytosine base []. The resulting radical anion is more stable than its neutral counterpart, and its electron detachment energy is substantial enough to enable subsequent bond breaking events in the DNA backbone, leading to strand breaks []. This finding emphasizes the potential for even very low energy electrons to initiate DNA damage.

Q4: How do analytical techniques contribute to our understanding of 3'-dCMP modifications?

A5: Several analytical techniques have proven valuable in studying 3'-dCMP modifications. For instance, 32P-postlabeling has been successfully employed to detect and characterize DNA adducts formed by the reaction of 3'-dCMP with styrene oxide, a known carcinogen []. This technique allows researchers to identify specific adducts and quantify their formation, shedding light on the mechanisms of DNA damage induced by various agents.

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